3-Oxo-3-(thiophen-2-YL)propanal
Description
3-Oxo-3-(thiophen-2-YL)propanal (CAS: 213527-36-7) is a β-ketoaldehyde derivative featuring a thiophene ring at the keto position. Its molecular formula is C₇H₆O₂S, with a molecular weight of 154.19 g/mol . The compound is characterized by a reactive aldehyde group and a conjugated keto-thiophene system, making it a versatile intermediate in organic synthesis, particularly for constructing chalcone-like frameworks and heterocyclic derivatives .
Properties
Molecular Formula |
C7H6O2S |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
3-oxo-3-thiophen-2-ylpropanal |
InChI |
InChI=1S/C7H6O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,4-5H,3H2 |
InChI Key |
LQTQQIDDCWXQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(thiophen-2-YL)propanal can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetone in the presence of a base, followed by oxidation to form the desired product. Another method includes the use of thiophene-2-acetic acid, which undergoes a series of reactions including esterification, reduction, and oxidation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-(thiophen-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include thiophene carboxylic acids, thiophene alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
3-Oxo-3-(thiophen-2-YL)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(thiophen-2-YL)propanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states. The thiophene ring’s aromaticity allows it to interact with biological macromolecules, potentially modulating their functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 3-Oxo-3-(thiophen-2-YL)propanoate (CAS: 13669-10-8)
- Structure : Replaces the aldehyde group with an ester (-COOEt).
- Properties : Higher molecular weight (198.24 g/mol) and improved stability due to the ester group. The ester reduces electrophilicity compared to the aldehyde, making it less reactive in condensation reactions .
- Applications : Used in cyclization reactions, such as synthesizing dihydrofuran derivatives .
Methyl 3-Oxo-3-(thiophen-2-YL)propanoate (S10)
- Structure : Similar to the ethyl ester but with a methyl ester (-COOMe).
2-(4-Bromophenyl)-3-Oxo-3-(thiophen-2-YL)propanenitrile (CAS: 561305-83-7)
Bioactive Derivatives
(E)-3-Methyl-6-(3-Oxo-3-(thiophen-2-YL)-1-propenyl)-2(3H)-benzothiazolone
- Synthesis : Derived via Claisen-Schmidt condensation of 3-Oxo-3-(thiophen-2-YL)propanal with 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde .
- Bioactivity : Exhibits antitumor, antimicrobial, and antioxidant properties. The E-configuration (J = 15.4 Hz for vinyl protons) is critical for activity .
- Comparison : The benzothiazolone moiety enhances cytotoxicity compared to the parent aldehyde, likely due to improved membrane permeability .
N-(4-Methoxyphenyl)-2-(4-(3-Oxo-3-(thiophen-2-YL)prop-1-en-1-yl)phenoxy)acetamide (5c)
- Structure: Contains a phenoxyacetamide substituent.
- Properties: Melting point 208–210°C; IR shows NH (3280 cm⁻¹), C=O (1670 cm⁻¹), and C=Oamide (1640 cm⁻¹).
- Bioactivity : Demonstrated cytotoxicity against breast cancer (MCF7) cells, with IC₅₀ values comparable to doxorubicin .
(Z)-4-(3-Oxo-3-(thiophen-2-YL)prop-1-enylamino)-N-(thiazol-2-YL)benzenesulfonamide (59)
Physicochemical and Structural Comparisons
Biological Activity
3-Oxo-3-(thiophen-2-YL)propanal, a compound featuring a thiophene ring, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound comprises a propanal backbone with a ketone group and a thiophene ring, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may modulate pathways related to:
- Cell Proliferation : It can influence cell growth by interacting with specific enzymes or receptors.
- Apoptosis : The compound may induce programmed cell death in cancer cells.
- Microbial Growth : It exhibits properties that can inhibit the growth of certain bacteria and fungi.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects. A comparative analysis of its antimicrobial activity is shown in Table 1.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines. Table 2 summarizes the cytotoxic effects observed in different cancer models.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HCT-116 (Colon Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at the National Chemical Laboratory evaluated the antibacterial activity of various derivatives of thiophene-based compounds, including this compound. The results indicated that modifications to the thiophene ring could enhance antimicrobial potency against resistant strains of bacteria .
- Anticancer Properties : Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased levels of caspase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
